3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide
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Description
Pyrazole derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They play an important role in some biological activities in medicine. In particular, they are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Synthesis Analysis
A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
Chemical Reactions Analysis
Synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters was observed .
Physical and Chemical Properties Analysis
In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
It is known to interact with its target, pparγ, and potentially modulate its activity . This interaction could lead to changes in the expression of genes regulated by PPARγ, thereby influencing cellular processes such as lipid metabolism and inflammation .
Biochemical Pathways
The compound’s interaction with PPARγ can affect various biochemical pathways. PPARγ is involved in the regulation of fatty acid storage and glucose metabolism, so the compound’s action could have downstream effects on these pathways . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ. By modulating the activity of PPARγ, the compound could potentially influence the expression of genes involved in lipid metabolism and inflammation . This could lead to changes in cellular processes and physiological outcomes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PPARγ . .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-26-18(10-16(25-26)13-2-4-15(21)5-3-13)20(27)24-11-17-19(23-8-7-22-17)14-6-9-28-12-14/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQUQLOFBGFONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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